molecular formula C14H15F3O3 B1327896 Ethyl 5-oxo-5-(4-trifluoromethylphenyl)valerate CAS No. 898777-81-6

Ethyl 5-oxo-5-(4-trifluoromethylphenyl)valerate

Cat. No.: B1327896
CAS No.: 898777-81-6
M. Wt: 288.26 g/mol
InChI Key: LADJNFYCKXDRPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-oxo-5-(4-trifluoromethylphenyl)valerate is a heterocyclic organic compound . Its IUPAC name is ethyl 5-oxo-5-[4-(trifluoromethyl)phenyl]pentanoate . The molecular weight is 288.26 and the molecular formula is C14H15F3O3 .


Synthesis Analysis

The synthesis process of this compound is skillful and the yield is high . It is widely used in food, cosmetics, medicine, biology, industry, and other fields .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the canonical SMILES: CCOC(=O)CCCC(=O)C1=CC=C(C=C1)C(F)(F)F .


Physical and Chemical Properties Analysis

This compound has a boiling point of 359.6ºC at 760 mmHg and a flash point of 165.5ºC . Its density is 1.198g/cm³ . The exact mass is 288.09700 . It has 6 H-Bond acceptors and 0 H-Bond donors .

Scientific Research Applications

Chemical Recycling and Environmental Fate

  • Chemical Recycling Techniques : Research on the chemical recycling of poly(ethylene terephthalate) (PET) from post-consumer soft-drink bottles discusses hydrolysis in alkaline or acid environments to recover pure monomers. This highlights an approach to chemical recycling that could potentially apply to various esters and derivatives in environmental conservation efforts (Karayannidis & Achilias, 2007).

  • Environmental Fate of Chemicals : A review of the environmental fate and aquatic effects of C4 and C8 oxo-process chemicals, including butyl acetate and 2-ethylhexanol, underscores the significance of understanding the ecological impact of chemical compounds. This work emphasizes the importance of biodegradation and photo-oxidation processes in mitigating environmental risks (Staples, 2001).

Analytical Methods and Oxidation Processes

  • Antioxidant Activity Determination : A critical review of tests used to determine antioxidant activity provides insight into the detection mechanisms, applicability, advantages, and disadvantages of various analytical methods. Such methods are crucial for evaluating the antioxidant capacity of complex samples, potentially relevant for assessing the stability and reactivity of chemical compounds (Munteanu & Apetrei, 2021).

  • Oxidation State and Reactivity of FeIV=O Species : The oxidative ability of high-valent FeIV=O species compared to other oxidants, taking into account variations due to oxidation state and ligand architecture, offers valuable perspectives on the reactivity of iron-oxo species in organic transformations. This theoretical review could illuminate pathways for designing bioinspired catalysts and understanding their interaction with various chemical entities (Kumar et al., 2020).

Properties

IUPAC Name

ethyl 5-oxo-5-[4-(trifluoromethyl)phenyl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3O3/c1-2-20-13(19)5-3-4-12(18)10-6-8-11(9-7-10)14(15,16)17/h6-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADJNFYCKXDRPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645737
Record name Ethyl 5-oxo-5-[4-(trifluoromethyl)phenyl]pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898777-81-6
Record name Ethyl δ-oxo-4-(trifluoromethyl)benzenepentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898777-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-oxo-5-[4-(trifluoromethyl)phenyl]pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.